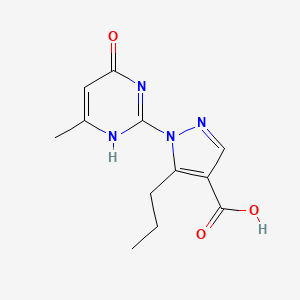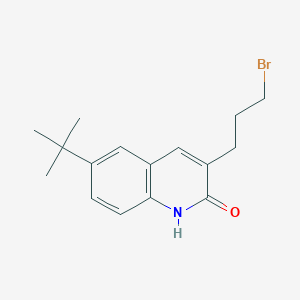
3,3-Dimethyl-1-(oxan-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(oxan-4-yl)urea: is an organic compound that belongs to the class of urea derivatives It features a urea moiety substituted with a 3,3-dimethyl group and an oxan-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(oxan-4-yl)urea can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-1-(oxan-4-yl)isocyanate with ammonia or primary amines. The reaction typically occurs under mild conditions, often at room temperature, and can be carried out in various solvents such as water or organic solvents.
Another method involves the nucleophilic addition of 3,3-dimethyl-1-(oxan-4-yl)amine to potassium isocyanate in water. This reaction is catalyst-free and scalable, making it suitable for industrial applications .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as filtration, extraction, and purification to obtain the final product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-(oxan-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yl urea derivatives.
Reduction: Reduction reactions can convert the urea moiety to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and oxan-4-yl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3-Dimethyl-1-(oxan-4-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Agriculture: It is investigated for its role as a plant growth regulator and its effects on endogenous hormones in plants.
Industrial Chemistry: The compound is used as a building block for the synthesis of other chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: Structurally similar to urea, but with a sulfur atom replacing the oxygen atom.
N-Substituted Ureas: Compounds where one of the nitrogen atoms in the urea moiety is substituted with an alkyl or aryl group.
Uniqueness
3,3-Dimethyl-1-(oxan-4-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and industrial processes.
Propriétés
IUPAC Name |
1,1-dimethyl-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)8(11)9-7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBLABXPCGOERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-amino-3-tert-butylpyrazol-1-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7886205.png)


![Ethyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7886251.png)
![Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butanoate](/img/structure/B7886258.png)
![ethyl (2E)-3-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoate](/img/structure/B7886263.png)


![4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid](/img/structure/B7886285.png)
![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7886293.png)
![2-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride](/img/structure/B7886299.png)
![2-(Bromomethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrobromide](/img/structure/B7886305.png)

